molecular formula C16H18ClN3O4S B195653 Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylsulfinyl)pyrimidine-5-carboxylate CAS No. 330785-82-5

Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylsulfinyl)pyrimidine-5-carboxylate

Cat. No. B195653
M. Wt: 383.9 g/mol
InChI Key: HPWWGZRNBFATPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylsulfinyl)pyrimidine-5-carboxylate, also known as Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylsulfinyl)pyrimidine-5-carboxylate, is a useful research compound. Its molecular formula is C16H18ClN3O4S and its molecular weight is 383.9 g/mol. The purity is usually > 95%.
BenchChem offers high-quality Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylsulfinyl)pyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylsulfinyl)pyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Synthesis and Impurities of Proton Pump Inhibitors

A review focused on the novel synthesis methods and pharmaceutical impurities of proton pump inhibitors, including omeprazole, highlights the importance of understanding the synthesis process and impurities that arise in pharmaceutical compounds. This is relevant for ensuring the purity and efficacy of drugs that inhibit gastric ATPase enzyme by oxidizing its sulfhydryl groups. The novel synthesis processes aim to improve yield and simplify production, which could be indirectly related to the synthesis or analysis of compounds like Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylsulfinyl)pyrimidine-5-carboxylate in pharmaceutical contexts (S. Saini et al., 2019).

Antioxidant Activity and Synthesis of Isoxazolone Derivatives

The synthesis and antioxidant evaluation of 4-Arylmethylideneisoxazol-5(4H)-ones involve multi-component reactions that offer insights into creating compounds with significant biological and medicinal properties. This research can be seen as parallel to the synthesis and evaluation of Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylsulfinyl)pyrimidine-5-carboxylate, highlighting the importance of developing efficient synthesis methods for compounds with potential antioxidant activities (Rima Laroum et al., 2019).

Hybrid Catalysts in Synthesis

The importance of hybrid catalysts for the synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) is highlighted in recent research. These catalysts include organocatalysts, metal catalysts, and green solvents, demonstrating a push towards more sustainable and efficient synthesis methods for complex organic compounds. Such methodologies could be applicable to the synthesis of Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylsulfinyl)pyrimidine-5-carboxylate, providing insights into the potential for eco-friendly and efficient production processes (Mehul P. Parmar et al., 2023).

properties

IUPAC Name

ethyl 4-[(3-chloro-4-methoxyphenyl)methylamino]-2-methylsulfinylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O4S/c1-4-24-15(21)11-9-19-16(25(3)22)20-14(11)18-8-10-5-6-13(23-2)12(17)7-10/h5-7,9H,4,8H2,1-3H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPWWGZRNBFATPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1NCC2=CC(=C(C=C2)OC)Cl)S(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80627431
Record name Ethyl 4-{[(3-chloro-4-methoxyphenyl)methyl]amino}-2-(methanesulfinyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylsulfinyl)pyrimidine-5-carboxylate

CAS RN

330785-82-5
Record name Ethyl 4-{[(3-chloro-4-methoxyphenyl)methyl]amino}-2-(methanesulfinyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.